AVN-944

Übersicht

Beschreibung

AVN-944 ist ein niedermolekularer Inhibitor der Inosinmonophosphat-Dehydrogenase (IMPDH), einem Enzym, das eine entscheidende Rolle bei der De-novo-Synthese von Guaninnukleotiden spielt. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Proliferation verschiedener hämatologischer und epithelialer Tumorzelltypen zu hemmen . This compound wird auf sein therapeutisches Potenzial bei der Behandlung fortgeschrittener hämatologischer Malignome, einschließlich Leukämie, Lymphom, multiplem Myelom und Pankreaskrebs, untersucht .

Wissenschaftliche Forschungsanwendungen

In der Chemie wird es als Werkzeug verwendet, um die Hemmung der Inosinmonophosphat-Dehydrogenase und ihre Auswirkungen auf die Nukleotidbiosynthese zu untersuchen . In der Biologie wird AVN-944 verwendet, um die Rolle von Guaninnukleotiden bei der Zellproliferation und Apoptose zu untersuchen . In der Medizin wird this compound als therapeutisches Mittel zur Behandlung verschiedener Krebsarten, insbesondere hämatologischer Malignome, untersucht .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Inosinmonophosphat-Dehydrogenase hemmt, das geschwindigkeitslimitierende Enzym bei der Produktion von Guaninnukleotiden über den De-novo-Biosyntheseweg . Durch die Hemmung dieses Enzyms erschöpft this compound die Guaninnukleotid-Pools, was zur Störung der DNA- und RNA-Synthese führt . Dies wiederum induziert Apoptose und hemmt die Zellproliferation . Zu den molekularen Zielstrukturen und Signalwegen, die am Wirkmechanismus von this compound beteiligt sind, gehören die Hemmung der Inosinmonophosphat-Dehydrogenase und die anschließende Erschöpfung von Guaninnukleotiden .

Wirkmechanismus

Target of Action

AVN-944, also known as VX-944 or AVN944, is a small molecule that selectively inhibits both isoforms of the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is the rate-limiting enzyme in the production of guanine nucleotides via the de novo biosynthetic pathway . This enzyme is highly upregulated and required for the de novo production of guanine nucleotides in many malignancies, including hematologic cancers .

Mode of Action

This compound inhibits IMPDH and appears to induce apoptosis . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial’s lowest doses .

Biochemical Pathways

This compound affects multiple biochemical pathways. Functional analyses demonstrate biological activities consistently affected by this compound treatment include purine and pyrimidine biosynthesis, mitochondrial functions, metabolic pathways and energy production, cell proliferation and the apoptotic cascade . These pathways are dependent upon, or required for, guanine nucleotide biosynthesis .

Result of Action

This compound has demonstrated a statistically meaningful impact on IMPDH and other proteins that are critical to activities in cancer cells, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis and cell cycle control . This compound has been associated with cancer cell death in clinical trials .

Action Environment

The effects of this compound can be influenced by various factors such as the type of malignancy, the predominant cell type in the peripheral blood, and the dose of this compound received . Depending on the cell type, concentration of this compound (0.1uM to 2uM) and exposure duration of 2 to 72 hours, between 65 and 722 genes were differentially expressed . These genetic markers, correlated with biochemical effects of the drug on protein function and guanine nucleotide levels, can be used as important biomarkers in selecting the optimal dose with which to initiate phase II studies with this drug .

Zukünftige Richtungen

Recent advances in understanding the mechanistic role of IMPDH in tumorigenesis and cancer progression, as well as the development of IMPDH inhibitors with selective actions on GTP synthesis, have prompted a reappraisal of targeting this enzyme for anti-cancer treatment . The development of new inhibitors as anti-cancer drugs and strategies to overcome existing challenges are future directions in this field .

Biochemische Analyse

Biochemical Properties

AVN-944 interacts with the enzymes IMPDH1 and IMPDH2, inhibiting their activity . This interaction is crucial as IMPDH2 is highly upregulated and required for the de novo production of guanine nucleotides in many malignancies, including hematologic cancers .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of this compound in patients, even at the trial’s lowest doses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the enzymes IMPDH1 and IMPDH2, inhibiting their activity and thus disrupting the production of guanine nucleotides . This leads to changes in gene expression and impacts various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the gene HspA1A is induced within hours upon the first treatment of the drug in patients . This suggests that this compound has a rapid impact on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathway of guanine nucleotide biosynthesis, where it interacts with the enzymes IMPDH1 and IMPDH2 . The inhibition of these enzymes by this compound disrupts this pathway, affecting the production of guanine nucleotides .

Vorbereitungsmethoden

Die Synthese von AVN-944 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsverfahren für this compound sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren und sicherzustellen, dass die Verbindung die strengen Anforderungen für pharmazeutische Anwendungen erfüllt .

Analyse Chemischer Reaktionen

AVN-944 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

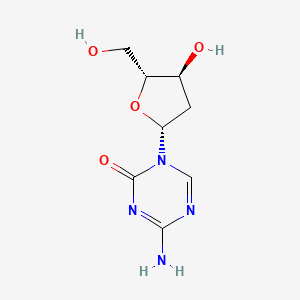

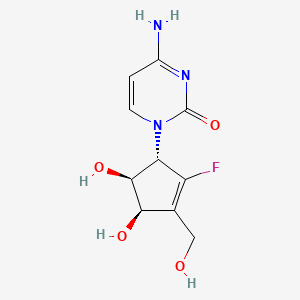

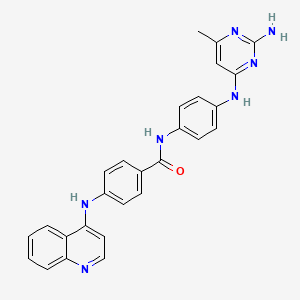

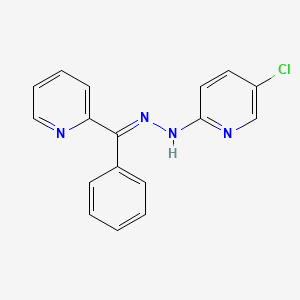

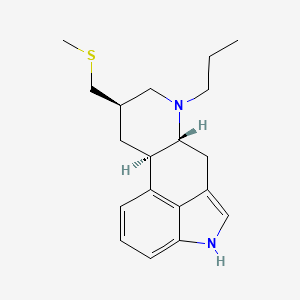

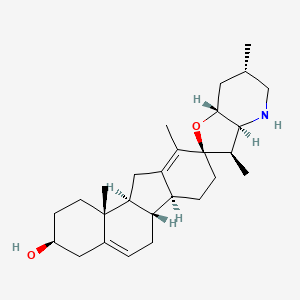

Vergleich Mit ähnlichen Verbindungen

AVN-944 ist unter den Inhibitoren der Inosinmonophosphat-Dehydrogenase aufgrund seiner hohen Selektivität und Potenz einzigartig . Ähnliche Verbindungen sind Mycophenolsäure, Mizoribine und Brequinar . Obwohl diese Verbindungen auch die Inosinmonophosphat-Dehydrogenase hemmen, hat this compound in präklinischen Studien eine überlegene Antitumoraktivität gezeigt . Darüber hinaus hat this compound eine distinkte chemische Struktur, die zu seinen einzigartigen pharmakologischen Eigenschaften beiträgt .

Eigenschaften

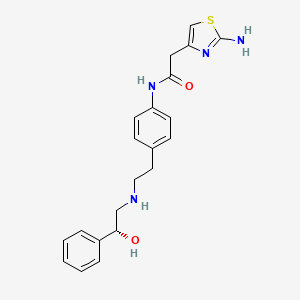

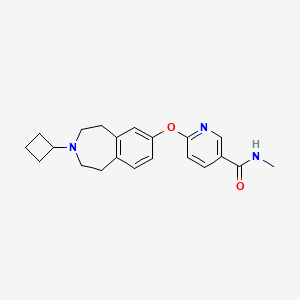

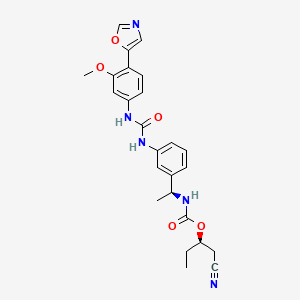

IUPAC Name |

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPCOJTCINIFZ-OXJNMPFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183921 | |

| Record name | AVN 944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses. | |

| Record name | AVN-944 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

297730-17-7 | |

| Record name | AVN 944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVN 944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVN-944 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

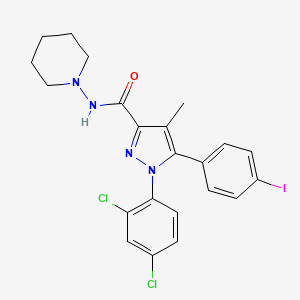

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

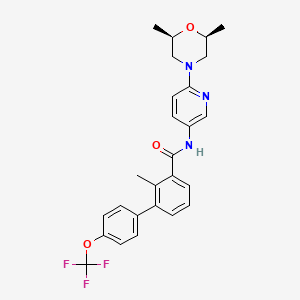

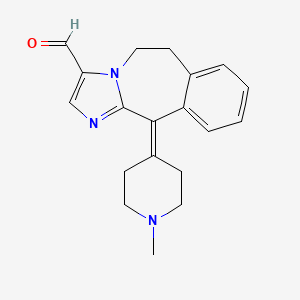

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.